trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound that contains a mixture of enantiomers. It has a molecular formula of C14H15ClO3 and a molecular weight of 266.72 g/mol . This compound is characterized by the presence of a chlorobenzoyl group attached to a cyclohexane ring, which is further substituted with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorobenzoyl chloride and cyclohexane-1-carboxylic acid.
Reaction: The 3-chlorobenzoyl chloride is reacted with cyclohexane-1-carboxylic acid in the presence of a base such as pyridine or triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry .
Biology:
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties .
Industry:
Mechanism of Action
The mechanism of action of trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid
- trans-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid
- trans-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid
Uniqueness: trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the 3-chlorobenzoyl group, which imparts specific chemical and biological properties.
Biological Activity
trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
This compound can undergo various chemical reactions, including oxidation to form ketones or aldehydes, and reduction to yield alcohols or alkanes. It can also participate in nucleophilic substitution reactions involving its chlorobenzoyl group, which allows for the synthesis of diverse derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various biochemical pathways by binding to active or allosteric sites on these targets. This modulation can influence processes like signal transduction, gene expression, and metabolic regulation .
Inhibition Studies
Research indicates that this compound exhibits significant inhibitory activity against certain enzymes. For instance, it has been explored for its potential as a soluble epoxide hydrolase (sEH) inhibitor, which is relevant in the context of cardiovascular health and inflammation .
Anti-inflammatory Properties
The compound has shown promise in preclinical studies as an anti-inflammatory agent. Its mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
Case Studies
- Cardiovascular Applications : In murine models, compounds structurally related to this compound have been tested for their effects on blood pressure regulation and vascular function. These studies suggest that the compound could be beneficial in managing conditions like hypertension through its action on vascular smooth muscle cells .
- Neuroprotective Effects : Another area of investigation involves the neuroprotective properties of this compound. It has been evaluated for its effects on neuronal cell lines, indicating potential benefits in neurodegenerative diseases through cholinesterase inhibition .
Safety and Toxicology
While promising, the safety profile of this compound requires further investigation. Initial studies suggest low cytotoxicity at therapeutic concentrations; however, detailed toxicological assessments are necessary to establish a comprehensive safety profile before clinical application .
Properties
IUPAC Name |
4-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c15-12-3-1-2-11(8-12)13(16)9-4-6-10(7-5-9)14(17)18/h1-3,8-10H,4-7H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFBGWQDVCVUGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC(=CC=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301225670 |
Source
|
Record name | trans-4-(3-Chlorobenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301225670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-16-6 |
Source
|
Record name | trans-4-(3-Chlorobenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301225670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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